(1R)-1-(5-methylfuran-2-yl)ethan-1-ol
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Overview
Description
(1R)-1-(5-methylfuran-2-yl)ethan-1-ol is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a methyl group at the 5-position and an ethan-1-ol group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-methylfuran-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of (1R)-1-(5-methylfuran-2-yl)ethan-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of (1R)-1-(5-methylfuran-2-yl)ethan-1-one using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-methylfuran-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (1R)-1-(5-methylfuran-2-yl)ethan-1-one using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: As mentioned earlier, the reduction of (1R)-1-(5-methylfuran-2-yl)ethan-1-one to this compound can be achieved using reducing agents like NaBH4 or LiAlH4.
Substitution: The hydroxyl group of this compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various reagents depending on the desired substitution
Major Products Formed
Oxidation: (1R)-1-(5-methylfuran-2-yl)ethan-1-one
Reduction: this compound
Substitution: Products vary based on the substituent introduced
Scientific Research Applications
(1R)-1-(5-methylfuran-2-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(5-methylfuran-2-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets and pathways, such as enzymes and receptors, to exert its effects. The exact mechanism of action is still under investigation and may vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(5-methylfuran-2-yl)ethan-1-one: This compound is the oxidized form of (1R)-1-(5-methylfuran-2-yl)ethan-1-ol and shares a similar structure but with a ketone group instead of a hydroxyl group.
(1R)-1-(5-methylfuran-2-yl)ethan-1-amine: This compound has an amine group instead of a hydroxyl group and may exhibit different chemical and biological properties.
Uniqueness
This compound is unique due to its specific combination of a furan ring with a methyl group and an ethan-1-ol group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H10O2 |
---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
(1R)-1-(5-methylfuran-2-yl)ethanol |
InChI |
InChI=1S/C7H10O2/c1-5-3-4-7(9-5)6(2)8/h3-4,6,8H,1-2H3/t6-/m1/s1 |
InChI Key |
NYWUEUASUFTGQW-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=CC=C(O1)[C@@H](C)O |
Canonical SMILES |
CC1=CC=C(O1)C(C)O |
Origin of Product |
United States |
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